

physicochemical properties of 2,4-Difluoro-6-hydroxybenzoic acid

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Compound of Interest

Compound Name: 2,4-Difluoro-6-hydroxybenzoic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **2,4-Difluoro-6-hydroxybenzoic Acid**

Abstract

2,4-Difluoro-6-hydroxybenzoic acid (CAS No: 189283-54-3) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and material science sectors. The strategic placement of two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid moiety on the benzene ring imparts a unique combination of reactivity, acidity, and intermolecular interaction potential. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing a detailed examination of its core physicochemical properties. We will delve into the structural identity, empirical and predicted properties such as pKa and lipophilicity, and the expected spectroscopic profile. Furthermore, this document provides field-proven, step-by-step experimental protocols for the precise determination of these key parameters, ensuring scientific integrity and reproducibility in the laboratory.

Molecular Identity and Structural Framework

A precise understanding of a molecule's identity is the foundation upon which all further physicochemical analysis is built. **2,4-Difluoro-6-hydroxybenzoic acid** is a substituted benzoic acid with a molecular structure that dictates its chemical behavior.

- Chemical Name: **2,4-Difluoro-6-hydroxybenzoic acid**
- CAS Number: 189283-54-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₇H₄F₂O₃[\[1\]](#)[\[4\]](#)
- Molecular Weight: 174.10 g/mol [\[1\]](#)

Structural Identifiers:

- Canonical SMILES: C1=C(C=C(C(=C1O)C(=O)O)F)F[\[1\]](#)
- InChI: InChI=1S/C7H4F2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12)[\[1\]](#)[\[5\]](#)
- InChIKey: DHJRFSONFQKJE-UHFFFAOYSA-N[\[1\]](#)[\[5\]](#)

The molecule's architecture, featuring a carboxylic acid group ortho to a hydroxyl group and flanked by fluorine atoms, suggests a strong potential for intramolecular hydrogen bonding. This structural feature is critical as it can significantly influence the acidity of both the carboxylic acid and the phenolic proton, as well as the molecule's conformation and interaction with biological targets.

Core Physicochemical Properties: A Quantitative Overview

The utility of **2,4-Difluoro-6-hydroxybenzoic acid** in research and development, particularly in drug discovery, is defined by its quantitative physicochemical descriptors. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Significance in R&D
pKa (Predicted)	2.52 ± 0.25 ^[1]	Indicates strong acidic nature; crucial for salt formation and solubility profiling.
XLogP3-AA (Predicted)	1.8 ^{[1][5]}	Suggests moderate lipophilicity; impacts membrane permeability and target binding.
Topological Polar Surface Area	57.5 Å ² ^[1]	Influences transport properties and hydrogen bonding capacity with biological targets.
Hydrogen Bond Donors	2 ^[1]	Relates to the potential for specific interactions with protein active sites.
Hydrogen Bond Acceptors	5 ^[1]	Relates to the potential for specific interactions with protein active sites.
Monoisotopic Mass	174.01285031 Da ^{[1][5]}	Essential for high-resolution mass spectrometry-based identification and quantification.

In-Depth Analysis and Experimental Determination

While predicted values offer a valuable starting point, experimental verification is paramount for scientific rigor. This section explains the causality behind the properties and provides robust protocols for their determination.

Acidity (pKa)

The predicted pKa of ~2.52 suggests that this compound is a significantly stronger acid than benzoic acid (pKa ≈ 4.20)^[6]. This increased acidity is a direct consequence of the powerful

electron-withdrawing inductive effects of the two fluorine atoms, which stabilize the carboxylate anion.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method provides a highly accurate, self-validating system for determining the dissociation constant.

- Preparation: Accurately weigh ~10-20 mg of **2,4-Difluoro-6-hydroxybenzoic acid** and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water). The co-solvent is necessary due to the compound's expected limited aqueous solubility.
- Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the sample solution in a jacketed beaker maintained at 25°C and use a magnetic stirrer for gentle agitation.
- Titration: Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL).
- Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). For a more rigorous analysis, a Gran plot or derivative plot can be used to precisely locate the equivalence point.

Lipophilicity (LogP)

The predicted XLogP of 1.8 indicates a balanced character, neither excessively hydrophilic nor lipophilic. This is a desirable trait in drug candidates, facilitating both dissolution in physiological fluids and passage through lipid membranes. The fluorine atoms contribute to lipophilicity, while the hydroxyl and carboxyl groups enhance hydrophilicity.

Experimental Protocol: HPLC-Based LogP Determination

This method is faster than the traditional shake-flask method and is well-suited for research settings.

- System Preparation: Use a reverse-phase C18 column. The mobile phase is a gradient of an aqueous buffer (e.g., phosphate buffer at a pH far from the compound's pKa, such as pH 2.0) and an organic solvent (e.g., acetonitrile or methanol).
- Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R).
- Sample Analysis: Prepare a dilute solution of **2,4-Difluoro-6-hydroxybenzoic acid** in the mobile phase and inject it into the HPLC system. Record its retention time.
- Calculation: Create a calibration curve by plotting the known LogP values of the standards against their retention times. Determine the LogP of the test compound by interpolating its retention time on this curve. The causality here is that retention time on a reverse-phase column is directly proportional to the compound's lipophilicity.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an empirical fingerprint of the molecule, essential for structure confirmation and quality control. While specific spectra for this exact compound are not publicly available, its features can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to show two distinct signals in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the two non-equivalent aromatic protons. Due to fluorine coupling, these signals will likely appear as complex multiplets (e.g., doublet or doublets). Two broad singlets, which are exchangeable with D_2O , are expected for the acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups.
- ^{13}C NMR: The spectrum should display 7 distinct signals. The carboxyl carbon will be the most downfield (approx. 165-175 ppm). The four aromatic carbons attached to F, O, and the other carbon will have their chemical shifts significantly influenced by these substituents, with the C-F and C-O carbons showing large shifts and characteristic C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

- O-H Stretch: A very broad absorption band is expected from ~ 2500 to 3300 cm^{-1} , characteristic of the hydrogen-bonded carboxylic acid O-H group, superimposed on the phenolic O-H stretch.
- C=O Stretch: A strong, sharp absorption band around $1680\text{-}1710\text{ cm}^{-1}$ corresponding to the carbonyl of the aromatic carboxylic acid.
- C=C Stretch: Aromatic ring stretching vibrations are expected in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-F Stretch: Strong absorption bands in the $1100\text{-}1300\text{ cm}^{-1}$ region are indicative of the C-F bonds.

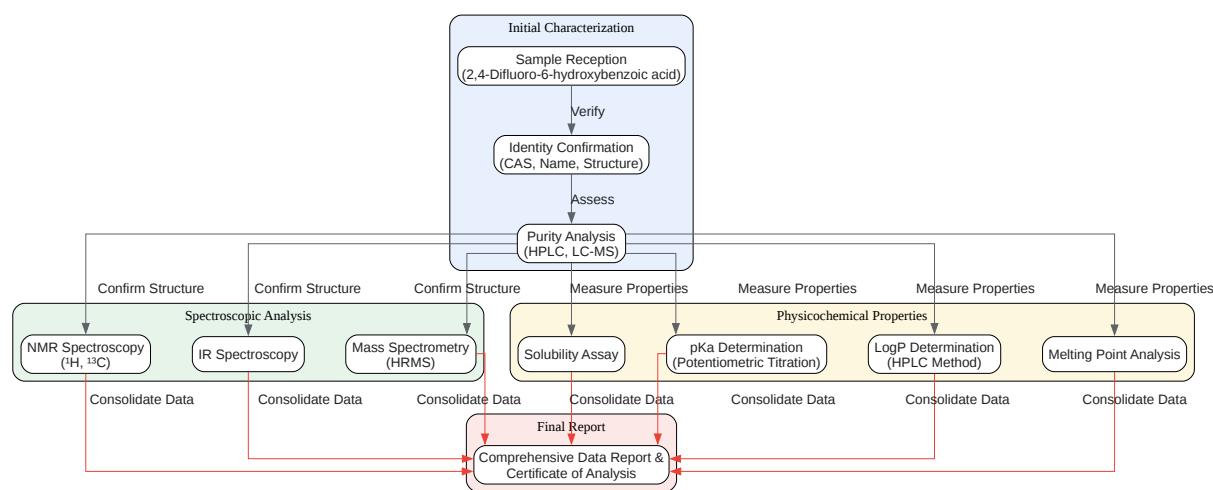
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

- Expected Mass: The monoisotopic mass is 174.01285 Da.
- Ionization: In negative ion mode electrospray ionization (ESI-), the most prominent peak would be the deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 173.0056.
- Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of 44 Da, corresponding to the loss of CO_2 from the parent ion, a common fragmentation pathway for benzoic acids.

Integrated Experimental Workflow

A logical workflow is essential for the comprehensive characterization of a novel or reference chemical compound. The following diagram illustrates a standard pathway from sample reception to full physicochemical profiling.

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Caption: Workflow for the physicochemical characterization of a chemical entity.

Applications and Scientific Context

2,4-Difluoro-6-hydroxybenzoic acid is not just a laboratory curiosity; it is a valuable building block. Fluorinated intermediates are highly sought after in medicinal chemistry. The inclusion of

fluorine atoms can significantly enhance a drug candidate's metabolic stability (by blocking sites of oxidation), binding affinity (through favorable electrostatic interactions), and lipophilicity, thereby improving its overall pharmacokinetic profile.^[7] Derivatives of fluorinated benzoic acids have been investigated for their utility as antimicrobial agents and as components of advanced prodrugs.^{[8][9]} A thorough understanding of the physicochemical properties detailed in this guide is therefore a prerequisite for its effective and rational use in the synthesis of novel pharmaceuticals and functional materials.

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